molecular formula C9H11BrN2O2 B8464114 N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide

N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide

Cat. No.: B8464114
M. Wt: 259.10 g/mol
InChI Key: UFKAVUDPMATTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl-acetamide group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
  • (5-Bromo-2-methoxypyridin-3-yl)methanamine
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(2-Bromo-5-formylpyridin-3-yl)pivalamide
  • N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide

Uniqueness

N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)-N-methylacetamide

InChI

InChI=1S/C9H11BrN2O2/c1-6(13)12(2)8-4-7(10)5-11-9(8)14-3/h4-5H,1-3H3

InChI Key

UFKAVUDPMATTRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(N=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(5-bromo-2-methoxy-pyridin-3-yl)-acetamide (Stage 62.1.3, 100 mg, 0.408 mmol) DMF (1 ml) was added NaH 55% in oil (19.6 mg, 0.45 mmol). The reaction mixture was stirred for 10 min at rt then was added MeI (0.031 ml, 0.49 mmol). The reaction mixture was stirred for 1 h at rt then quenched with brine and extracted with EtOAc (2×). The organic layers are washed with brine (3×), dried over Na2SO4, filtered and evaporated. The crude product was purified by Prep.HPLC. The fractions containing the product were collected together and basified with NaHCO3, before being concentrated and extracted with EtOAc (3×). The organic layers were dried over Na2SO4, filtered and evaporated to dryness to give the title compound as an off-white solid (HPLC: tR 2.75 min (Method A); M+H=259, 261 MS-ES).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
19.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.031 mL
Type
reactant
Reaction Step Two

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